molecular formula C13H14FN3O3S2 B2946781 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole CAS No. 2097867-27-9

3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Cat. No.: B2946781
CAS No.: 2097867-27-9
M. Wt: 343.39
InChI Key: FIQHCFHDCABDMZ-UHFFFAOYSA-N
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Description

The compound 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a heterocyclic molecule featuring a 1,2,5-thiadiazole core linked via an ether bridge to a pyrrolidine ring substituted with a sulfonyl group. The sulfonyl moiety is derived from a 4-fluoro-2-methylphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties. The thiadiazole ring, known for its electron-deficient character, may enhance interactions with biological targets or materials, while the fluorinated aromatic group could improve metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S2/c1-9-6-10(14)2-3-12(9)22(18,19)17-5-4-11(8-17)20-13-7-15-21-16-13/h2-3,6-7,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQHCFHDCABDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of several key components:

  • Thiadiazole Moiety : This five-membered ring is known for its diverse biological activities.
  • Pyrrolidine Ring : A nitrogen-containing ring that enhances the compound's reactivity.
  • 4-Fluoro-2-methylphenylsulfonyl Group : This moiety improves solubility and may influence interactions with biological targets.

The presence of these functional groups contributes to the compound's unique properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may inhibit key enzymes or receptors involved in various cellular processes, leading to its observed effects. For instance:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The thiadiazole and pyrrolidine moieties may enhance binding affinity to receptors involved in cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and related structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. In particular:

  • Cytotoxicity Studies : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound showed an IC50 value of 29 µM against HeLa cells .
CompoundCell LineIC50 (µM)
3dHeLa29
3cMCF-773

These findings suggest that the structural features of thiadiazoles play a crucial role in enhancing cytotoxicity.

Study on Thiadiazole Derivatives

A study focused on various thiadiazole derivatives revealed their significant anticancer properties. The compounds were synthesized and evaluated for cytotoxicity using MTT assays against different cancer cell lines. Notably, derivatives containing additional functional groups exhibited enhanced activity due to increased lipophilicity and better interaction with biological targets .

Structure-Activity Relationship (SAR)

Research into the SAR of thiadiazoles has shown that modifications to the core structure can lead to varying degrees of biological activity. For instance, introducing electron-withdrawing groups like fluorine has been associated with improved potency against specific cancer types .

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity: The fluorinated sulfonyl group in the target compound may confer superior metabolic stability and target selectivity over analogs with alkyl or non-fluorinated aromatic groups (e.g., 1a/1b) . Thiadiazoles without dioxide groups (like the target compound) are less likely to participate in redox reactions but may exhibit better pharmacokinetic profiles due to reduced reactivity.

Material Science Applications :

  • While 1,2,5-thiadiazole dioxides excel in charge-transfer applications, the target compound’s electronic structure (moderately electron-deficient) could make it suitable for optoelectronic materials with balanced conductivity and stability .

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